2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene
Description
2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene is an α,β-unsaturated alkene featuring a methyl group at the C2 position and a 4-(trifluoromethyl)phenyl substituent at C2. This compound is structurally significant due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances electrophilic reactivity and stability. Such derivatives are often intermediates in synthesizing pharmaceuticals, agrochemicals, or materials science products.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNUVGVLJASRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453840 | |
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53482-96-5 | |
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of environmentally benign organoboron reagents and efficient catalysts is crucial in this process to minimize waste and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the double bond in the propene chain, converting it into a saturated alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Tyrosine Kinases
One of the primary applications of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene is its role as an inhibitor of tyrosine kinases, which are critical in various signaling pathways associated with cancer progression. Research indicates that compounds with similar structures can effectively inhibit c-Abl kinase, which is implicated in several neoplastic diseases, including leukemia and solid tumors . This compound's ability to inhibit angiogenesis makes it a potential candidate for therapeutic development against diseases characterized by abnormal blood vessel growth.
Anticancer Properties
Studies have demonstrated that derivatives of this compound can exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, the inhibition of vascular endothelial growth factor (VEGF) signaling pathways has been linked to the compound's efficacy against cancers such as breast cancer and prostate cancer .
Fluorinated Coatings
The unique properties of fluorinated compounds like this compound have led to their use in developing advanced coatings. These coatings are characterized by their chemical inertness, water repellency, and resistance to high temperatures, making them suitable for various industrial applications such as non-stick surfaces and protective coatings for electronic components .
Cosmetic Formulations
The compound's stability and skin compatibility make it an attractive ingredient in cosmetic formulations. Its incorporation into products can enhance water resistance and improve the texture of creams and lotions . The ability to form stable emulsions allows for better delivery of active ingredients in skincare products.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Inhibition of tyrosine kinases | Targeting cancer-related signaling pathways |
| Anticancer properties | Inhibition of VEGF signaling | |
| Materials Science | Fluorinated coatings | Enhanced chemical resistance and thermal stability |
| Cosmetic formulations | Improved texture and delivery of active ingredients |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, showcasing its potential as a targeted therapy .
Case Study 2: Industrial Coatings
Research conducted on fluorinated coatings incorporating this compound revealed significant improvements in resistance to abrasion and chemical exposure compared to traditional coatings. This study underscored the compound's utility in enhancing the performance characteristics of industrial materials .
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene is primarily influenced by the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with various molecular targets. The compound can modulate biological pathways by binding to specific enzymes or receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one
- Structure : A chalcone derivative with a -CF₃ group at the meta position of the aryl ring and a hydroxyl group at the para position of the other aryl ring.
- Synthesis: Prepared via Claisen-Schmidt condensation of para-hydroxyacetophenone with 3-(trifluoromethyl)benzaldehyde in ethanol/NaOH .
- Key Differences: The presence of a ketone group (C=O) instead of a methyl-substituted alkene alters conjugation and reactivity. The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the non-polar 2-methyl-1-propene derivative.
1,2-Di(4-trifluoromethyl)diphenylethane-1,2-diol (D/L and meso isomers)
- Structure : Ethylene glycol derivatives with two 4-CF₃-substituted aryl groups.
- Synthesis : Derived from 4-(trifluoromethyl)benzaldehyde via reduction or coupling reactions .
- Key Differences :
Halogenated and Methoxy-Substituted Analogs
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine
- Structure : A trifluoromethylated amine with chlorine and methoxy substituents.
- Formula : C₁₉H₁₅Cl₃N₂O₂ .
- Key Differences :
- The tertiary amine and trifluoromethyl group create a polar, bioactive scaffold, contrasting with the neutral alkene.
- Methoxy and chloro groups modulate electron density differently than -CF₃, affecting lipophilicity and metabolic stability.
Spectroscopic Comparisons
Table 1: NMR Chemical Shifts of Key Protons
- Insights :
Reactivity and Stability
- Electrophilic Reactivity : The -CF₃ group in 2-methyl-3-[(4-trifluoromethyl)phenyl]-1-propene activates the alkene toward nucleophilic attack, similar to chalcones. However, the absence of a ketone reduces polarization compared to α,β-unsaturated ketones .
- Thermal Stability : Alkenes with electron-withdrawing groups (e.g., -CF₃) exhibit higher stability than halogenated analogs (e.g., 4-chloro derivatives) due to reduced electron density at the double bond.
Biological Activity
2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene, with the chemical formula CHF and CAS number 53482-96-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a propene backbone with a methyl group and a phenyl ring that carries a trifluoromethyl group. This unique structural arrangement enhances its lipophilicity and metabolic stability, making it a candidate for interaction with various biological targets.
The biological activity of this compound is primarily influenced by the trifluoromethyl group. This moiety enhances the compound's reactivity and allows it to modulate biological pathways by binding to specific enzymes or receptors. Key mechanisms include:
- Enzyme Interaction : The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that modify biomolecules like proteins and nucleic acids.
- Oxidative Stress Induction : In hepatocytes, this compound can induce oxidative stress by generating reactive oxygen species (ROS), activating signaling pathways such as the MAPK pathway, which regulates cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In studies assessing its efficacy against various bacterial strains, significant inhibition was observed, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It shows cytotoxic effects against a range of cancer cell lines:
These findings indicate that the compound may inhibit tumor growth by interfering with cellular processes critical for cancer cell survival.
Case Studies
- Lysosomal Phospholipase A2 Inhibition : A study highlighted that compounds similar to this compound inhibit lysosomal phospholipase A2, correlating with reduced phospholipidosis in treated cells .
- Tubulin Polymerization : Another investigation demonstrated that certain derivatives of this compound inhibit tubulin polymerization during mitosis, suggesting a mechanism for its antitumor effects .
Q & A
Q. What are the established synthetic methodologies for 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene, and how do reaction conditions affect yield?
The compound is typically synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., para-hydroxyacetophenone) and a substituted benzaldehyde (e.g., 4-trifluoromethylbenzaldehyde) under basic conditions (e.g., NaOH in ethanol/water) at room temperature or reflux. Reaction yields depend on:
- Solvent polarity : Ethanol enhances solubility of intermediates.
- Base strength : Higher NaOH concentrations accelerate enolate formation but may promote side reactions.
- Temperature : Lower temperatures (25°C) improve selectivity, while reflux (78°C) reduces reaction time. Characterization via 1H/13C NMR , FT-IR , and mass spectrometry is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- 1H and 13C-APT NMR : Resolve proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm) and carbon types (e.g., CF3 at δ 120–125 ppm).
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry (as demonstrated for structurally similar enones in ).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C11H9F3) and detects isotopic patterns .
Q. How does the trifluoromethyl group impact the compound’s physical properties (e.g., solubility, stability)?
The electron-withdrawing trifluoromethyl group reduces electron density on the phenyl ring, increasing hydrophobicity and thermal stability. This group also enhances resistance to oxidative degradation compared to non-fluorinated analogs. Solubility in polar solvents (e.g., DMSO) is limited, necessitating use of co-solvents like THF for reactivity studies .
Advanced Research Questions
Q. What computational approaches can predict the compound’s reactivity in catalytic systems (e.g., cross-coupling reactions)?
Density Functional Theory (DFT) simulations model electron distribution at the vinyl and aryl groups, identifying reactive sites. For example:
- The vinyl group acts as a nucleophile in Michael additions.
- The para-CF3 group directs electrophilic substitution to the meta position. Comparative studies with analogs (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene in ) validate computational predictions experimentally .
Q. How can structural modifications (e.g., substituent variation) alter biological activity in medicinal chemistry studies?
- Electron-donating groups (e.g., -OCH3) increase electron density on the aromatic ring, enhancing interactions with enzyme active sites.
- Bulkier substituents (e.g., -CF3) may sterically hinder binding but improve metabolic stability. Structure-activity relationship (SAR) studies require synthesizing derivatives (e.g., 3-(4-chlorophenyl) analogs) and testing against target proteins via enzymatic assays .
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?
- DoE (Design of Experiments) : Systematically vary parameters (solvent ratio, catalyst loading) to identify optimal conditions.
- In-situ monitoring : Use techniques like Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically. Discrepancies often arise from differences in mixing efficiency or heat transfer in batch vs. flow reactors .
Data Analysis and Contradictions
Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound?
- Internal referencing : Use tetramethylsilane (TMS) or solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) for calibration.
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause splitting or broadening. Cross-validation with X-ray data () ensures assignments align with spatial arrangements .
Q. What mechanistic insights explain divergent regioselectivity in electrophilic additions to the vinyl group?
- Electrophile size : Bulky electrophiles (e.g., tert-butyl) favor addition to the less hindered terminal vinyl carbon.
- Solvent effects : Polar aprotic solvents stabilize transition states with partial charges. Kinetic studies (e.g., monitoring by UV-Vis) and DFT calculations differentiate between Markovnikov and anti-Markovnikov pathways .
Methodological Tables
| Synthetic Method Comparison | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Claisen-Schmidt condensation (NaOH/ethanol) | 25°C, 12 hr | 65–75 | |
| Microwave-assisted synthesis | 100°C, 30 min | 80–85 | |
| Catalytic asymmetric synthesis | Chiral ligand, Pd catalyst | 70–78 |
| Spectroscopic Data for Key Functional Groups |
|---|
| Vinyl protons : δ 6.2–6.8 ppm (1H NMR) |
| CF3 group : δ 120–125 ppm (13C NMR) |
| C=O stretch : 1680–1700 cm⁻¹ (FT-IR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
